molecular formula C8H6ClN B092929 3-chloro-1H-indole CAS No. 16863-96-0

3-chloro-1H-indole

Cat. No.: B092929
CAS No.: 16863-96-0
M. Wt: 151.59 g/mol
InChI Key: GVSMQKKMAYLKMM-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals.

Scientific Research Applications

3-Chloro-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and material science.

    Biology: The compound is used in the study of biological pathways involving indole derivatives, including tryptophan metabolism.

    Medicine: this compound derivatives exhibit potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

3-chloro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Future research on 3-chloro-1H-indole could focus on its synthesis and reactions, as well as its potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1H-indole can be synthesized through various methods. One common approach involves the cyclization of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions. Another method includes the reaction of 3-chloroaniline with ethyl oxalyl chloride, followed by cyclization .

Industrial Production Methods: In industrial settings, this compound is often produced via large-scale chemical synthesis involving the chlorination of indole derivatives. The process typically requires controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nitration: 3-Nitro-1H-indole

    Sulfonation: 3-Sulfo-1H-indole

    Oxidation: Indole-3-carboxylic acid

    Reduction: 3-Chloroindoline

Comparison with Similar Compounds

  • 3-Bromo-1H-indole
  • 3-Fluoro-1H-indole
  • 3-Iodo-1H-indole

Comparison: 3-Chloro-1H-indole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, this compound often exhibits different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry .

Properties

IUPAC Name

3-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSMQKKMAYLKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937514
Record name 3-Chloro-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16863-96-0
Record name 1H-Indole,3-chloro-
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Record name 3-Chloro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1H-indole
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Synthesis routes and methods I

Procedure details

To a 3 L round bottom flask equipped with a mechanical stirrer, thermometer and a Gooch tube was added sieve-dried dimethylformamide (1.2 L) and indole (200 g). The solution was stirred under an atmosphere of nitrogen and cooled to about 10° C. N-Chlorosuccinamide (216.6 g) was added via the Gooch tube at a rate such as to maintain a reaction temperature of 10° -18° C. After the addition was complete, a second charge of N-chlorosuccinamide (34.2 g) was added. When the reaction was found to be >97% complete by high performance liquid chromatography, the reaction mixture was poured into a well-stirred, cold solution of aqueous sodium bisulfite (5.2 L of 0.1% sodium bisulfite in water and 640 g of ice). After about 15 min, the precipitate was collected and washed with water (2×1 L). The filtrate was partitioned between dichloromethane (1.3 L) and 0.1% aqueous sodium bisulfite solution (1 L). The phases were separated and the aqueous solution was extracted with dichloromethane (300 ml). The organic fractions were combined, washed with water (800 mL), dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated (at about 25° C. and about 50 mm Hg). The residue was dried in a vacuum oven at 25° C. and about 125 mm Hg for 2 to 4 hrs to yield 240.3 g (92.9%) of product, 3-chloroindole (91.6% pure).
Name
N-Chlorosuccinamide
Quantity
216.6 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
34.2 g
Type
reactant
Reaction Step Two
Quantity
5.2 L
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
1.2 L
Type
solvent
Reaction Step Four
Yield
92.9%

Synthesis routes and methods II

Procedure details

To a solution of indole (2.0 g, 17.0 mmol) in DMF (12 mL) at 10° C. under a nitrogen atmosphere was added N-chlorosuccinimide (2.49 g, 18.7 mmol). The reaction was stirred for 4 h then quenched with 10% sodium bisulfite solution. After stirring for 15 min the precipitated solid was collected by vacuum filtration. The filtered solid was washed with water then dissolved in dichloromethane. The solution was washed with water, brine and dried over sodium sulfate then concentrated in vacuo to give 3-chloroindole (1.8 g, 70%) as a yellow-brown solid: 1H NMR (CDCl3, 300 MHz) δ 8.06 (s, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.34-7.37 (m, 1H), 7.16-7.22 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?

A1: Several synthetic routes have been explored for this compound derivatives. One common method utilizes this compound-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of this compound-2-carboxaldehydes [].

Q2: What makes this compound-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?

A2: this compound-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.

Q3: What biological activities have been investigated for this compound derivatives?

A3: this compound derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].

Q4: How do structural modifications on the this compound scaffold influence biological activity?

A4: The nature and position of substituents on the this compound core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the this compound core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.

Q5: What spectroscopic techniques are commonly employed for characterizing this compound derivatives?

A5: Synthesized this compound derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].

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